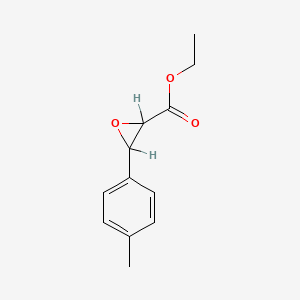

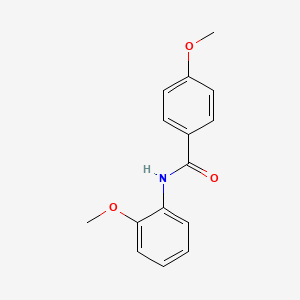

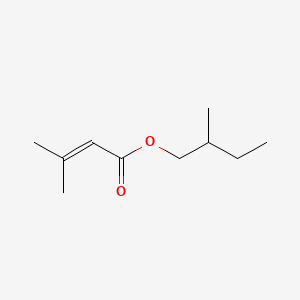

2-Methylbutyl 3-methyl-2-butenoate

Übersicht

Beschreibung

2-Methylbutyl 3-methyl-2-butenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylbutyl 3-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methylbutyl 3-methyl-2-butenoate has been primarily detected in urine. Within the cell, 2-methylbutyl 3-methyl-2-butenoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Methylbutyl 3-methyl-2-butenoate has a floral and fruity taste.

Wissenschaftliche Forschungsanwendungen

Regioselective Cross-Coupling Reactions : The palladium-catalyzed cross-coupling reaction of related butenoates displays unexpected regioselectivity, useful in synthesizing functionalized butenoates and furanones (Carter, Mabon, & Sweeney, 2006).

Synthesis of Pharmaceutical Compounds : Butenoates derived from penicillin are used in sequential reductive elimination and hydride addition processes, aiding in synthesizing compounds like 3-norcephalosporin (Tanaka, Yamaguchi, Sumida, & Torii, 1996).

Atmospheric Chemistry Studies : Research on the reaction of NO3 radicals with α,β-unsaturated esters and ketones, including related butenoates, helps in understanding atmospheric processes (Canosa-mas, Flugge, King, & Wayne, 2005).

Synthesis of Heterocycles : Chloroacetylated β-enamino compounds, derived from similar butenoates, have shown potential in synthesizing polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).

Study of Chemical Reactions : Investigations into the reactions of methyl 2-(bromomethyl)-2-butenoate provide insights into solvent-dependent regioselectivity, applicable to related chemical structures (Kaye & Robinson, 1998).

Synthesis of Substituted Esters : Methyl 2-triorganosilyl-3-butenoates, similar in structure, offer a route to highly regio- and stereoselective γ-substituted α,β-unsaturated esters (Naruta, Uno, & Maruyama, 1982).

Chemical Synthesis of Medicinal Compounds : Research includes the synthesis of anti-inflammatory compounds from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate via related butenoates (Kogure, Nakagawa, & Fukawa, 1975).

Catalytic Chemical Synthesis : Ethyl 2-methyl-2,3-butadienoate, structurally related, is used in phosphine-catalyzed annulation, forming tetrahydropyridines, crucial in chemical synthesis (Zhu, Lan, & Kwon, 2003).

Enantioselective Hydrogenation : Related butenoic acid esters are hydrogenated enantioselectively, producing derivatives of α-aminobutyric acid, significant in pharmaceuticals (Brunner, Knott, Kunz, & Thalhammer, 1986).

Decarboxylative Photoaddition : The decarboxylative photoaddition of 3-butenoate anion to 1-methyl-2-phenyl-1-pyrrolinium perchlorate, a related reaction, shows efficient production of 2-allylpyrrolidine adducts (Kurauchi, Ohga, Nobuhara, & Morita, 1985).

Eigenschaften

CAS-Nummer |

97890-13-6 |

|---|---|

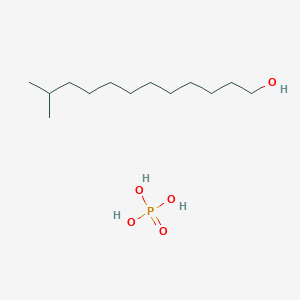

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2-methylbutyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |

InChI-Schlüssel |

CEVOEEDUEYZGMY-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C=C(C)C |

Kanonische SMILES |

CCC(C)COC(=O)C=C(C)C |

Dichte |

0.881-0.891 |

Andere CAS-Nummern |

97890-13-6 |

Physikalische Beschreibung |

Colourless liquid; Floral fruity aroma |

Piktogramme |

Irritant |

Löslichkeit |

Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.